molecular formula C13H13ClN2OS B2971687 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile CAS No. 339106-42-2

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile

Cat. No. B2971687
CAS RN: 339106-42-2
M. Wt: 280.77
InChI Key: QRZCFSJBMOGQOF-CSKARUKUSA-N
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Description

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile (abbreviated as 2-CSA-3-DMAAN) is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 337.87 g/mol and a melting point of 88-90°C. This compound is used in various scientific fields such as organic synthesis, biochemistry, and pharmacology. It has been extensively studied for its ability to catalyze reactions, its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactions

The compound has been studied in the context of chemical synthesis and reactions. Mukaiyama et al. (1967) investigated the preparation of ketene-N, S-acetal from N, N-dimethylamino-S-ethylthioacetamidium iodide and its reactions with electrophilic reagents, revealing insights into substituted acrylanilide and dihydro-α-pyrone derivatives production (Mukaiyama, Aizawa, & Yamaguchi, 1967). Similarly, the synthesis and biological evaluation of benzenesulfonamide derivatives, which are important for various chemical reactions, have been explored by Fahim and Shalaby (2019), highlighting the reactivity of enaminonitriles towards various reagents (Fahim & Shalaby, 2019).

Novel Compound Synthesis

Matsumura, Saraie, and Hashimoto (1976) focused on the synthesis of substituted oxazole-4-carbonitriles and N-acylcarboxamides, providing valuable insights into new methods of synthesizing complex organic compounds (Matsumura, Saraie, & Hashimoto, 1976). Woodfield et al. (2014) presented a novel approach to synthesizing sulfobetaine (co)polymers, which are useful in various scientific applications due to their antifouling properties and hemocompatibility (Woodfield et al., 2014).

Potential Medical Applications

Though outside the scope of drug usage and side effects, the discovery and development of new compounds with potential medical applications have been explored. For instance, the discovery of nonpeptidic agonists of the urotensin-II receptor by Croston et al. (2002) showcases the exploration of novel compounds for therapeutic purposes (Croston et al., 2002).

properties

IUPAC Name

(2E)-4-(4-chlorophenyl)sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-16(2)8-10(7-15)13(17)9-18-12-5-3-11(14)4-6-12/h3-6,8H,9H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZCFSJBMOGQOF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile

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